1-Methylindoline-4-carboxylic acid
Description
1-Methylindoline-4-carboxylic acid (CAS: 168899-63-6) is a bicyclic heteroaromatic compound with the molecular formula C₁₀H₁₁NO₂. It is classified as a substituted indoline derivative, where a methyl group is attached to the nitrogen atom of the indoline ring, and a carboxylic acid functional group is positioned at the 4th carbon. This compound is primarily utilized as a medical intermediate in pharmaceutical research and development, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .
Key physicochemical properties include a purity of ≥95% (commonly available in 250 mg to 5 g packaging) and storage recommendations for cool, dry conditions to ensure stability . Commercially, it is supplied by vendors such as Alfa Aesar (priced at ¥8706.00/5g) and Leyan Reagents, reflecting its niche but critical role in specialized organic synthesis .
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLDZPOZKZZFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677643 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-63-6 | |
| Record name | 2,3-Dihydro-1-methyl-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168899-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindoline-4-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the reaction of indoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylindoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated indoline derivatives.
Scientific Research Applications
1-Methylindoline-4-carboxylic acid is widely used in scientific research, particularly in the fields of biochemistry, physiology, pharmacology, and toxicology. It has been utilized to study the effects of drugs on the human body and to investigate the mechanisms of action of various pharmaceuticals. Additionally, it serves as a building block for the synthesis of more complex indole derivatives with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-Methylindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can act as an agonist or antagonist, depending on the target, influencing biological processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The placement of the carboxylic acid group (C4 vs. C5/C6) significantly impacts reactivity and binding affinity in medicinal chemistry. For example, indole-2-carboxylic acid derivatives are frequently used in synthesizing thiazole hybrids for antimicrobial applications .
- Ring Saturation : Indoline derivatives (saturated ring) exhibit distinct conformational flexibility compared to indole analogues (unsaturated), influencing their pharmacokinetic profiles .
Commercial Availability and Pricing
Note: The higher cost of this compound reflects its specialized applications and lower commercial abundance compared to indole derivatives .
Biological Activity
1-Methylindoline-4-carboxylic acid (MICA) is an indole derivative notable for its diverse biological activities. As a member of the indole family, MICA's structure includes a methyl group attached to the nitrogen atom of the indoline ring and a carboxylic acid group at the fourth position. This compound has garnered attention in various fields, including pharmacology, biochemistry, and medicinal chemistry, due to its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C10H9NO2
- CAS Number : 168899-63-6
MICA's unique structure allows it to interact with multiple biological targets, influencing various biochemical pathways. Its synthesis typically involves methods like Fischer indole synthesis, which is efficient and yields high purity products.
Anticancer Activity
MICA has shown promising anticancer properties in various studies. It has been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, analogs of related indole derivatives have demonstrated significant activity against human cancer cells, including leukemia and solid tumors . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Indole Derivatives Including MICA
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| MICA | A549 (Lung Cancer) | 5.0 | |
| MICA | HeLa (Cervical Cancer) | 3.5 | |
| Indole Derivative X | 9L-SF Gliosarcoma | 0.72 |
Antimicrobial Properties
Research indicates that MICA possesses antimicrobial activity, particularly against fungal strains. This property makes it a candidate for developing antifungal agents. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Effects
Indole derivatives have been associated with anti-inflammatory activities. MICA may inhibit pro-inflammatory cytokines and enzymes like iNOS, contributing to its therapeutic potential in treating inflammatory diseases .
Table 2: Summary of Biological Activities of MICA
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
The biological effects of MICA are primarily mediated through its interactions with various receptors and enzymes involved in critical cellular processes. For example:
- Receptor Interactions : MICA may bind to specific receptors that regulate cell growth and apoptosis.
- Biochemical Pathways : It is involved in pathways related to tryptophan metabolism, which is essential for synthesizing neurotransmitters and other biologically active compounds.
Case Studies
One notable study investigated the anticancer effects of MICA on leukemia cells, revealing that it significantly reduced cell viability at concentrations as low as 3.5 μM. The study highlighted MICA's potential as a lead compound for developing new anticancer therapies .
Another research effort focused on the antimicrobial properties of MICA, demonstrating its effectiveness against several pathogenic fungi, suggesting its utility in treating fungal infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
